molecular formula C19H15IN2O2 B15018851 2-(4-iodophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-(4-iodophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B15018851
M. Wt: 430.2 g/mol
InChI Key: RFKXAYREJHPCJL-CIAFOILYSA-N
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Description

2-(4-iodophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that features both an iodophenoxy group and a naphthalenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves a multi-step process:

    Formation of 4-iodophenoxyacetohydrazide: This is achieved by reacting 4-iodophenol with chloroacetohydrazide under basic conditions.

    Condensation Reaction: The 4-iodophenoxyacetohydrazide is then reacted with naphthalen-1-carbaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields hydrazine derivatives.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-iodophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-iodophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-iodophenoxy)acetohydrazide
  • 2-(4-bromophenoxy)acetohydrazide
  • 2-(4-fluorophenoxy)acetohydrazide

Uniqueness

2-(4-iodophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is unique due to the presence of both an iodophenoxy group and a naphthalenylmethylidene group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H15IN2O2

Molecular Weight

430.2 g/mol

IUPAC Name

2-(4-iodophenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H15IN2O2/c20-16-8-10-17(11-9-16)24-13-19(23)22-21-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-12H,13H2,(H,22,23)/b21-12+

InChI Key

RFKXAYREJHPCJL-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)COC3=CC=C(C=C3)I

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)COC3=CC=C(C=C3)I

Origin of Product

United States

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